Photochlor

Descripción general

Descripción

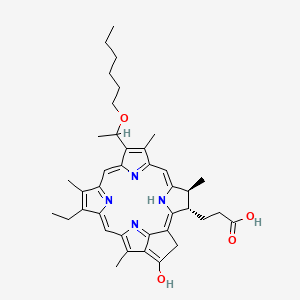

3-(1’-Hexyloxyethyl)pyropheophorbide-a, comúnmente conocido como HPPH, es un fotosensibilizador de segunda generación derivado de la pirofeoforbida-α. Se utiliza principalmente en la terapia fotodinámica (PDT) para el tratamiento de diversos tipos de cáncer. HPPH ha ganado atención debido a sus propiedades fotofísicas favorables, incluida su capacidad para generar especies reactivas de oxígeno tras la activación por luz, lo que lleva a la destrucción de las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de HPPH implica la modificación de la pirofeoforbida-α. El paso clave en la síntesis es la introducción de un grupo hexyloxietil en la posición 3 de la molécula de pirofeoforbida-α. Esto se logra normalmente a través de una serie de reacciones químicas, que incluyen esterificación y reducción. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar las transformaciones deseadas .

Métodos de producción industrial

La producción industrial de HPPH sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, y a menudo implica técnicas avanzadas de purificación, como la cromatografía. La producción industrial también garantiza el cumplimiento de las normas reglamentarias para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

HPPH experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: HPPH se puede oxidar para formar diferentes derivados, que pueden tener propiedades fotofísicas alteradas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de HPPH, lo que puede mejorar su actividad fotodinámica.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos disolventes orgánicos. Las condiciones de reacción se controlan cuidadosamente para lograr las transformaciones deseadas mientras se mantiene la integridad de la molécula de HPPH .

Principales productos formados

Los principales productos formados a partir de estas reacciones son normalmente derivados de HPPH con propiedades fotofísicas modificadas. Estos derivados se suelen evaluar para su posible uso en terapia fotodinámica y otras aplicaciones biomédicas .

Aplicaciones en investigación científica

HPPH tiene una amplia gama de aplicaciones en investigación científica, entre las que se incluyen:

Química: HPPH se utiliza como fotosensibilizador en diversas reacciones químicas, especialmente las que implican la generación de especies reactivas de oxígeno.

Biología: En la investigación biológica, HPPH se utiliza para estudiar procesos celulares y los efectos de las especies reactivas de oxígeno en las células.

Aplicaciones Científicas De Investigación

Pharmacokinetics of Photochlor

Pharmacokinetic studies are crucial for understanding how this compound behaves in the body after administration. Research at the Roswell Park Cancer Institute has provided insights into its distribution and clearance rates.

- Circulating Half-Life : this compound has a long circulating half-life, with studies indicating that it can remain detectable in serum for over three months post-infusion. This property is significant for maintaining therapeutic effects over extended periods .

- Plasma Clearance : The plasma clearance rate for this compound is approximately 84.2 ml/hour, which is notably higher than that of Photofrin, another commonly used photosensitizer .

- Volume of Distribution : The volume of distribution for this compound suggests that it is almost entirely bound to serum components, indicating a significant interaction with blood proteins .

Table 1: Pharmacokinetic Parameters of this compound vs. Photofrin

| Parameter | This compound | Photofrin |

|---|---|---|

| Plasma Clearance (ml/hr) | 84.2 | 25.8 |

| Volume of Distribution (L) | 4.29 | 3.14 |

| Circulating Half-Life | >3 months | >3 months |

Efficacy in Tumor Types

This compound has demonstrated efficacy across various cancer types through clinical trials and studies:

- Oral Squamous Cell Carcinomas : A study indicated that this compound was effective in treating canine oral squamous cell carcinomas, achieving results comparable to other sensitizers .

- Skin Cancer : Clinical trials have shown that patients receiving PDT with this compound experience mild skin photosensitivity, which resolves quickly compared to other treatments .

- General Cancer Treatment : Research indicates that PDT using this compound can lead to significant tumor reduction and improved patient outcomes in various malignancies .

Case Study 1: Treatment of Canine Oral Squamous Cell Carcinomas

In a controlled trial involving canine patients, this compound was administered as part of a PDT regimen. The results showed a marked reduction in tumor size and improved quality of life for the treated animals, suggesting its potential as an effective therapeutic option for similar human conditions .

Case Study 2: Human Clinical Trials at Roswell Park Cancer Institute

Patients undergoing PDT with this compound exhibited favorable responses, with pharmacokinetic data supporting its prolonged action within the body. The study highlighted the need for further exploration into optimal dosing regimens to maximize therapeutic benefits while minimizing side effects .

Mecanismo De Acción

El mecanismo de acción de HPPH implica su activación por luz de una longitud de onda específica. Tras la activación, HPPH genera especies reactivas de oxígeno, principalmente oxígeno singlete, que inducen daño celular y apoptosis en las células cancerosas. Los objetivos moleculares de HPPH incluyen las membranas celulares, las mitocondrias y otros orgánulos. Las vías implicadas en la acción fotodinámica de HPPH incluyen la disrupción de las estructuras celulares y la inducción de estrés oxidativo .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares a HPPH incluyen otros fotosensibilizadores de segunda generación, como:

Fotofrina: Otro fotosensibilizador ampliamente utilizado en terapia fotodinámica.

Aminolevulinato de metilo: Utilizado en el tratamiento de la queratosis actínica y el carcinoma basocelular.

Temoporfina: Un fotosensibilizador utilizado en el tratamiento de cánceres de cabeza y cuello.

Unicidad de HPPH

HPPH es único debido a sus propiedades fotofísicas favorables, como su alto rendimiento cuántico de oxígeno singlete y su capacidad para localizarse dentro de las células cancerosas. Estas propiedades hacen que HPPH sea particularmente eficaz en la terapia fotodinámica, ofreciendo ventajas sobre otros fotosensibilizadores en términos de eficacia y seguridad .

Actividad Biológica

Photochlor, also known as 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), is a photosensitizer used in photodynamic therapy (PDT) for cancer treatment. This article explores its biological activity, pharmacokinetics, efficacy in clinical settings, and case studies demonstrating its application in treating various cancers.

Overview of Photodynamic Therapy

Photodynamic therapy involves the administration of a photosensitizing agent, which, upon exposure to specific wavelengths of light, generates reactive oxygen species (ROS) that induce cell death in targeted tissues. This compound has garnered attention due to its favorable properties, including a longer wavelength activation (660 nm) and lower skin photosensitivity compared to other agents like Photofrin.

Pharmacokinetics of this compound

Recent studies have provided insights into the pharmacokinetic (PK) profiles of this compound. The following table summarizes key PK parameters compared to Photofrin:

| Parameter | This compound | Photofrin |

|---|---|---|

| Plasma Clearance | 84.2 ml/hour | 25.8 ml/hour |

| Volume of Distribution | 4.29 L | 3.14 L |

| Half-Life | >3 months | >3 months |

| Serum Binding | ~100% | ~100% |

This compound exhibits a two-compartment model with prolonged circulation in the bloodstream, which may contribute to its effectiveness and reduced side effects in PDT applications .

The biological activity of this compound is primarily linked to its ability to generate ROS upon light activation. This process leads to cellular apoptosis and necrosis, effectively targeting tumor cells while sparing surrounding healthy tissue.

Case Studies and Clinical Trials

-

Treatment of Oral Squamous Cell Carcinomas in Dogs :

- Study Design : Eleven dogs with naturally occurring oral squamous cell carcinomas were treated with PDT using this compound.

- Results : Tumor sizes ranged from 0.9 to 6.8 cm, with a notable response observed in seven tumors that invaded underlying bone. The treatment involved intravenous administration of this compound at a dose of 0.3 mg/kg.

- Outcome : The study reported successful tumor reduction and highlighted the potential of this compound in veterinary oncology .

-

Human Clinical Trials :

- Phase I Study : A trial involving patients with carcinoma-in-situ and microinvasive cancer utilized escalating light doses from 75 J/cm² to 150 J/cm² after administering this compound.

- Findings : Follow-up assessments indicated varying degrees of tumor response, with some patients achieving complete responses . Common side effects included temporary hoarseness and localized edema .

- Efficacy in Skin Cancer :

Bioenergetic Impact

Research utilizing the Seahorse analyzer has shown that treatment with this compound results in a concentration-dependent decrease in cellular respiration following light activation. This effect underscores the importance of understanding the bioenergetic changes induced by photosensitizers during PDT:

Propiedades

IUPAC Name |

3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46)/t21-,24?,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUBADHCONCMPA-USOGPTGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028872 | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149402-51-7 | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149402517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-HEXYLOXYETHYL)-2-DEVINYLPYROPHEOPHORBIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOB7Y3RSX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.